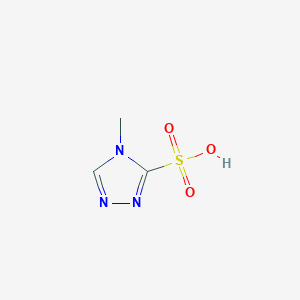

4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Biological Sciences

Overview of Research Interest in Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of essential biological molecules and synthetic compounds. nih.gov Their prevalence is highlighted by the fact that approximately 59-60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govmdpi.com These structures are integral to natural products like vitamins, alkaloids, and antibiotics. nih.govnih.govmdpi.com

The research interest in these compounds stems from their diverse chemical properties and their ability to interact with biological systems. The presence of nitrogen atoms allows for hydrogen bonding, which is crucial for binding to biological targets such as enzymes and DNA. nih.govnih.govmdpi.com This makes them privileged scaffolds in drug design. researchgate.net Furthermore, the versatility of heterocyclic rings allows for structural modifications that can fine-tune a molecule's physicochemical and biological properties, leading to the development of novel therapeutic agents and functional materials. nih.govopenmedicinalchemistryjournal.com

Diverse Roles of the 1,2,4-Triazole Core in Academic Disciplines

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a particularly important pharmacophore. nih.gov This core structure is present in numerous commercially successful drugs, demonstrating its wide-ranging utility. nih.govlifechemicals.com The 1,2,4-triazole moiety is known to be a stable and difficult-to-cleave isostere for amide, ester, and carboxylic acid groups, capable of participating in hydrogen bonding and dipole interactions without being susceptible to hydrolysis. nih.gov

In medicinal chemistry, derivatives of 1,2,4-triazole have been extensively investigated and developed for a broad spectrum of biological activities. These include applications as:

Antifungal agents (e.g., Fluconazole, Itraconazole). nih.govlifechemicals.com

Antiviral agents (e.g., Ribavirin). nih.govlifechemicals.comnih.gov

Anticancer agents . nih.govnih.govnih.gov

Antibacterial agents . nih.govmdpi.com

Anti-inflammatory and analgesic agents . nih.govnih.gov

Anticonvulsant agents . nih.govnih.govnih.gov

Beyond pharmaceuticals, the 1,2,4-triazole scaffold is also valuable in materials science and agrochemistry. Derivatives are used as corrosion inhibitors, in the synthesis of ionic liquids, as ligands in coordination chemistry, and as components in polymers for light-emitting devices. lifechemicals.comnih.gov

Unique Structural Attributes of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid for Research

The specific structure of this compound endows it with distinct properties that set it apart from other triazole derivatives. Its molecular formula is C₃H₅N₃O₃S, and it has a molecular weight of 163.16 g/mol . scbt.com

Interactive Table: Physicochemical Properties Please interact with the table below to view the key properties of the compound.

| Property | Value |

| CAS Number | 29982-43-2 |

| Molecular Formula | C₃H₅N₃O₃S |

| Molecular Weight | 163.16 |

| Canonical SMILES | CN1C=NN=C1S(=O)(=O)O |

| InChI Key | Not Publicly Available |

Influence of the Methyl and Sulfonic Acid Functional Groups on Reactivity Profiles

The reactivity and potential applications of this compound are heavily influenced by its two key functional groups: the N4-methyl group and the C3-sulfonic acid group.

N4-Methyl Group: The methyl group at the N-4 position of the triazole ring plays a crucial role in defining the molecule's structure. Unsubstituted 1,2,4-triazoles can exist in two tautomeric forms (1H and 4H). nih.govmdpi.com The presence of the methyl group on the N-4 nitrogen fixes the molecule in the 4H-tautomeric form. This structural rigidity can be advantageous in research, as it eliminates the complexities of tautomeric equilibria, leading to more specific interactions with biological targets or in chemical reactions.

C3-Sulfonic Acid Group: The sulfonic acid (-SO₃H) group is a powerful addition to the triazole core. It is a strong acid and a strong electron-withdrawing group. This has several implications for the compound's profile:

Acidity: It confers strong acidic properties, making the compound highly ionized and water-soluble at physiological pH. This contrasts sharply with related triazole-thiols or triazole-carboxylic acids. sigmaaldrich.comuni.lu

Reactivity: The sulfonic acid group can act as a catalytic center in acid-catalyzed reactions. It can also serve as a key anchoring point for binding to metal ions or biological macromolecules through ionic interactions. The formation of stable α-hydroxy sulfonic acid salts from aldehydes is a known technique, suggesting the sulfonic acid moiety can be a reactive handle for further synthetic transformations. mdpi.com

Distinguishing Features within the Triazole Compound Family

Within the large family of triazole compounds, this compound possesses a unique combination of features.

Interactive Table: Comparison of C3-Substituted 4-Methyl-4H-1,2,4-triazoles Explore the differences between the sulfonic acid derivative and its common analogs.

| Compound | C3-Substituent | Key Property Difference |

| This compound | -SO₃H | Strong acid, highly polar |

| 4-methyl-4H-1,2,4-triazole-3-thiol | -SH | Weakly acidic, can be oxidized |

| 4-methyl-4H-1,2,4-triazole-3-carboxylic acid | -COOH | Weak acid, can form esters/amides |

The primary distinguishing feature is the sulfonic acid group. Compared to its thiol analog, 4-methyl-4H-1,2,4-triazole-3-thiol, the sulfonic acid is significantly more acidic and polar. sigmaaldrich.com While the thiol can participate in nucleophilic substitution and complexation with metals, the sulfonic acid's interactions are dominated by its strong acidity and potential for salt bridge formation. sigmaaldrich.com Similarly, it is a much stronger acid than its carboxylic acid counterpart, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, which would influence its behavior in both chemical and biological systems. uni.lu The fixed N-methylation and the highly functional sulfonic acid group make this compound a specialized building block for creating molecules with defined spatial arrangements and potent interaction capabilities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazole-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIWKLGRGUOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394185 | |

| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29982-43-2 | |

| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid and Its Derivatives

Multi-Step Chemical Transformation Pathways

The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid and its derivatives often necessitates intricate multi-step reaction sequences. These pathways are meticulously designed to build the triazole core and introduce the desired functionalities in a controlled manner. A common strategy begins with the formation of a substituted thiosemicarbazide (B42300) intermediate. For instance, the reaction of a carboxylic acid hydrazide with an isothiocyanate yields a 1,4-substituted thiosemicarbazide. researchgate.net This intermediate then undergoes cyclization to form the 1,2,4-triazole-3-thiol core. Subsequent S-alkylation and oxidation steps can then be employed to introduce the sulfonic acid moiety and other desired substituents.

The versatility of these multi-step pathways allows for the systematic variation of substituents at different positions of the triazole ring, enabling the creation of a library of derivatives for further investigation. The specific reaction conditions, such as the choice of solvent, base, and temperature, are critical at each step to ensure high yields and minimize the formation of side products.

Cyclization Reactions in Triazole Skeleton Formation

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of the synthesis of these compounds. Various cyclization strategies have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

A prevalent method involves the cyclization of acylthiosemicarbazides. ptfarm.plnih.gov This reaction can be catalyzed by either acid or base. In an alkaline medium, the cyclization of acylthiosemicarbazides typically leads to the formation of 1,2,4-triazole derivatives. ptfarm.pl For example, the base-catalyzed cyclization of acyl thiosemicarbazides under reflux conditions provides a straightforward route to 3-aryl-5-mercapto-1,2,4-triazoles. nih.gov

Another important approach is the reaction of amidrazones with various carbonyl compounds. Amidrazones can be cyclized with carbonyl compounds to form the 1,2,4-triazole ring. nih.gov The reaction of thiosemicarbazide derivatives with compounds containing carbonyl or imine groups is also a well-established method for preparing 1,2,4-triazoles. researchgate.net The ease of forming C-N and C=N bonds makes this a widely used strategy. researchgate.net

Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, utilizing reagents like D-glucose as a C1 synthon under mild conditions. isres.org These methods highlight the diverse and adaptable nature of cyclization reactions in constructing the fundamental 1,2,4-triazole scaffold.

S-Alkylation Strategies for Thiol Derivatives

The thiol group at the 3-position of the 1,2,4-triazole ring serves as a versatile handle for further functionalization, primarily through S-alkylation reactions. These reactions introduce a wide array of substituents, significantly expanding the structural diversity of the resulting triazole derivatives.

The alkylation of 1,2,4-triazole-3-thiones is a common strategy. uzhnu.edu.uaresearchgate.net Typically, the reaction is carried out by treating the triazole-3-thione with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide, phenacyl bromide), in a basic medium. researchgate.net This process generally leads to the regioselective formation of S-alkylated products. researchgate.netfigshare.com For instance, the alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides or bromoacetophenones has been shown to yield exclusively S-substituted derivatives. researchgate.net

The regioselectivity of the alkylation is a crucial aspect. While S-alkylation is generally favored, the formation of N-alkylated derivatives can sometimes occur. uzhnu.edu.ua The reaction conditions, including the nature of the base and solvent, can influence the outcome. Theoretical studies, such as AM1, have been employed to understand and predict the regioselectivity of these alkylation reactions. nih.gov The resulting S-alkylated 1,2,4-triazoles are valuable intermediates that can be further modified or utilized directly in various applications.

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. In the context of this compound and its derivatives, several catalytic approaches have emerged as powerful tools for both the construction of the triazole ring and its subsequent functionalization.

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions have become instrumental in the synthesis of triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov While this reaction primarily yields 1,2,3-triazoles, copper catalysis is also pivotal in the synthesis of 1,2,4-triazoles.

Copper catalysts can facilitate the synthesis of 1,2,4-triazoles from simple and readily available starting materials. thieme-connect.comacs.org For instance, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed from nitriles and hydroxylamine (B1172632) using an inexpensive Cu(OAc)₂ catalyst. researchgate.netacs.org This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction of the amidoxime with a second nitrile and subsequent intramolecular cyclization. researchgate.netacs.org Furthermore, copper-catalyzed tandem addition-oxidative cyclization reactions of amidines and nitriles, using air as the oxidant, offer a facile route to 1,2,4-triazole derivatives. acs.orgglobethesis.com These methods highlight the versatility of copper catalysis in constructing the 1,2,4-triazole core with high efficiency and a broad substrate scope. organic-chemistry.org

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of new bonds into pre-formed triazole rings, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govrsc.org This approach allows for the late-stage modification of the triazole scaffold, enabling the synthesis of complex and highly functionalized derivatives.

Direct C-H arylation of 1,2,4-triazoles can be achieved using palladium catalysts. For example, a method for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed using air-stable phosphonium (B103445) salts. rsc.org Palladium(II) acetate, in combination with a suitable ligand, can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles. nih.gov The regioselectivity of these reactions is a key advantage, often allowing for the specific functionalization of the C-5 position of the triazole ring. acs.org Furthermore, dual-metal catalysis, combining copper and palladium, has been employed for the synthesis of fully decorated polycyclic triazoles through a sequence of CuAAC followed by palladium-catalyzed C-H functionalization. acs.orgsci-hub.ru

Ruthenium-Catalyzed C-H Arylation Directed by Triazole Moieties

Ruthenium-catalyzed C-H activation has become a valuable tool for the arylation of arenes, with the triazole moiety itself often serving as a directing group to guide the functionalization to a specific position. thieme-connect.comelsevierpure.com This strategy provides a high degree of control over the regioselectivity of the arylation reaction.

Triazole-directed C-H arylation of arenes with aryl halides can be achieved using ruthenium catalysts, offering an environmentally benign route to highly functionalized hetarenes. thieme-connect.com The use of a removable bidentate auxiliary derived from a 1,2,3-triazole can facilitate site-selective ruthenium(II)-catalyzed direct arylation of amides. elsevierpure.comuni-goettingen.deresearchgate.net This approach has been shown to be widely applicable, proceeding under mild reaction conditions and tolerating a variety of functional groups. uni-goettingen.deresearchgate.net More recently, ruthenium-catalyzed C-H arylation has been used for the late-stage functionalization of bioactive compounds by introducing N-aryl triazole scaffolds using sulfonium (B1226848) salts as the arylating agents. bohrium.comthieme-connect.com This highlights the power of ruthenium catalysis in accessing complex molecular architectures containing the triazole motif.

Ceric Ammonium (B1175870) Nitrate (B79036) Catalyzed Oxidative Cyclization

Ceric ammonium nitrate (CAN) has emerged as an effective catalyst for the oxidative cyclization reactions required to form the 1,2,4-triazole ring. This method is particularly noted for its environmental friendliness and efficiency. The process typically involves the reaction of amidrazones with various aldehydes. organic-chemistry.org CAN acts not only as an oxidant but also as a Lewis acid, activating the reaction. frontiersin.org

The synthesis is often performed in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium, which enhances the green credentials of the protocol. organic-chemistry.orgorganic-chemistry.org A general reaction involves heating a mixture of an amidrazone and an aldehyde with a catalytic amount of CAN (typically 5 mol%) at around 80°C. organic-chemistry.org This approach yields various 3,4,5-trisubstituted-1,2,4-triazoles and N-fused 1,2,4-triazoles with high efficiency. organic-chemistry.org While this method has been successfully applied to a range of aromatic, aliphatic, and heteroaromatic aldehydes, certain electron-deficient aldehydes have been found to be unsuitable for this transformation. organic-chemistry.org The use of PEG as a solvent provides superior results in terms of reaction time and yield compared to other solvents like ethanol (B145695) or acetonitrile. organic-chemistry.org

Table 1: CAN-Catalyzed Synthesis of 1,2,4-Triazole Derivatives An illustrative summary of typical reaction conditions.

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Amidrazones, Aldehydes | Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) | 80°C | Up to 96% | organic-chemistry.org |

Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted synthesis has become a prominent tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and higher purity. rjptonline.orgrsc.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation can shorten reaction times from several hours to mere minutes. rsc.orgnih.gov

Various protocols have been developed. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized in a one-pot reaction via the cyclization of amide derivatives with hydrazines, with the reaction completing in just one minute with an 85% yield under microwave irradiation, compared to over four hours with conventional heating. rsc.orgnih.gov Another efficient method involves reacting hydrazines and formamide (B127407) under microwave irradiation without a catalyst, which demonstrates excellent functional group tolerance. organic-chemistry.org The synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids has also been effectively scaled up using a multimode microwave reactor. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives

| Synthesis | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 27 hours | - | rsc.orgnih.gov |

| Microwave Irradiation | 30 minutes | 96% | rsc.orgnih.gov |

| Conventional Heating | >4 hours | - | rsc.orgnih.gov |

| Microwave Irradiation | 1 minute | 85% | rsc.orgnih.gov |

| Conventional Heating | Several hours | - | rsc.org |

| Microwave Irradiation | 33-90 seconds | 82% | rsc.org |

Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. Several solvent-free methods for synthesizing 1,2,4-triazoles have been reported. One such approach uses HClO₄-SiO₂ as an efficient and reusable catalyst for producing 3,4,5-trisubstituted 1,2,4-triazoles from amidrazones and anhydrides at 80°C, with yields ranging from moderate to high (55%-95%). frontiersin.org This catalyst shows good tolerance for various substituents and can be recycled multiple times. frontiersin.org

Microwave irradiation is also effectively combined with solvent-free conditions. For example, the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives to form 1,2,4-triazolo[4,3-b] rsc.orgrsc.orgrsc.orgtriazoles proceeds rapidly and in high yield under solvent-free microwave conditions. nih.gov Similarly, 5-substituted 3-amino-1,2,4-triazoles can be synthesized from aminoguanidine bicarbonate and carboxylic acids without a solvent, showcasing the versatility of this green chemistry approach. mdpi.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While its use in organic synthesis can be challenging, water-compatible methods for triazole synthesis are being developed. For the related 1,2,3-triazole isomers, ultrasonic conditions have been successfully employed for click reactions in aqueous media, demonstrating high atom economy and allowing for easy gram-scale synthesis. acs.org For 1,2,4-triazoles, specific cyclization reactions have been shown to work in water. For example, N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can be cyclized to form amino-1,2,4-triazoles under acidic conditions or nitroimino-1,2,4-triazoles under neutral conditions using water as the solvent and air as the oxidant. organic-chemistry.org

The use of transition-metal catalysts, while effective, can lead to product contamination and environmental concerns. Consequently, metal-free synthetic routes are highly desirable. Molecular iodine (I₂) has proven to be a versatile and mild reagent for mediating oxidative C-N bond formation in the synthesis of 1,2,4-triazoles. organic-chemistry.org

A notable metal-free approach involves the oxidative cyclization of trifluoroacetimidohydrazides with various carbon sources, mediated by iodine, to produce trifluoromethyl-1,2,4-triazoles. researchgate.net This method is characterized by its simple operation and insensitivity to air and moisture. isres.org Another general, metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles uses iodine as a catalyst to promote the reaction between hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org The reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield the final triazole product. organic-chemistry.org These iodine-promoted reactions avoid the need for metal reagents and often use readily available starting materials, making them a practical and green alternative. rsc.orgrsc.orgacs.org

Functional Group Tolerance and Scalability in Synthetic Routes

For the synthesis of complex molecules like this compound, the synthetic route must tolerate a variety of functional groups. Modern methodologies, particularly metal-free and microwave-assisted protocols, often exhibit broad substrate scope and excellent functional group tolerance. rsc.orgrsc.org

Iodine-promoted oxidative cyclizations are notably tolerant of diverse functionalities, including esters, amides, alcohols, alkynes, and alkenes, which allows for the synthesis of multi-functionalized 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov This is crucial when a sensitive group, such as a sulfonic acid or its precursor, is present on the scaffold.

Scalability is another key consideration for practical applications. Many of these advanced methods have been successfully scaled up. For instance, a metal-free oxidative cyclization has been demonstrated on a gram-scale, indicating its potential for larger-scale production. rsc.org Similarly, a water-compatible, ultrasound-assisted synthesis of triazoles was successfully performed on a 7-gram scale with reduced catalyst loading, highlighting both the scalability and efficiency of the green approach. acs.org

Regioselectivity Control and Optimization in Triazole Formation

The synthesis of this compound requires precise control over the regiochemistry of the 1,2,4-triazole ring to ensure the methyl group is exclusively positioned at the N4 nitrogen atom. The final sulfonic acid functionality is typically introduced via oxidation of a 3-thiol precursor. rsc.org Therefore, the critical step for regiochemical control is the formation of the 4-methyl-4H-1,2,4-triazole-3-thione intermediate.

Achieving the desired N4-substitution is not trivial, as direct alkylation of the parent 1,2,4-triazole-3-thione ring is often non-selective. Studies on the alkylation of 5-substituted-1,2,4-triazole-3-thiones reveal that the reaction outcome is highly dependent on the conditions and the substrate. Alkylation can occur at the sulfur atom or any of the three nitrogen atoms (N1, N2, or N4). bohrium.comuzhnu.edu.ua Research indicates that alkylation of S-unprotected triazole-3-thiones often yields S-alkylated products under neutral conditions or a mixture of S- and N2-alkylated products under basic conditions. uzhnu.edu.ua Conversely, alkylation of S-protected 3-(alkylsulfanyl)-1,2,4-triazoles tends to favor substitution at the N1 and N2 positions. nih.gov The formation of the N4-alkylated isomer via direct alkylation is generally a minor pathway, making this approach unsuitable for the specific synthesis of the 4-methyl derivative.

Consequently, the most effective and optimized strategy for obtaining the 4-methyl-4H-1,2,4-triazole scaffold is to control the regioselectivity during the initial ring formation. This is achieved by using a starting material where the methyl group is already attached to the correct nitrogen atom. The Einhorn-Brunner reaction and related cyclization methods provide a reliable pathway.

The primary and optimized methodology involves the cyclization of 4-methylthiosemicarbazide (B147232) with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate). mdpi.com In this approach, 4-methylthiosemicarbazide is first reacted with formic acid to form N-(aminocarbonothioyl)-N-methylformohydrazide. Subsequent intramolecular cyclization, typically induced by heating in an alkaline medium (like aqueous sodium hydroxide (B78521) or potassium carbonate) or an acidic medium, results in the formation of 4-methyl-4H-1,2,4-triazole-3-thione with high regioselectivity. mdpi.com The use of 4-methylthiosemicarbazide as a precursor definitively places the methyl group at the N4 position, precluding the formation of other N-methylated regioisomers.

The table below summarizes the key factors and findings in controlling the regioselectivity for the formation of the 4-methyl-4H-1,2,4-triazole ring system.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Systems

Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards classical electrophilic aromatic substitution on the carbon atoms. Electrophilic attack, when it occurs, is more likely to happen at the nitrogen atoms, which possess lone pairs of electrons. nih.govchemicalbook.com

For 1H-1,2,4-triazole, electrophilic substitution, such as protonation, readily occurs at the N4 position. chemicalbook.com In the case of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, the N4 position is already substituted with a methyl group. The remaining nitrogen atoms, N1 and N2, are potential sites for electrophilic attack. However, the strong electron-withdrawing nature of the sulfonic acid group at the C3 position is expected to further decrease the electron density of the entire ring system, making electrophilic substitution even more challenging.

In related studies on other substituted triazoles, electrophilic substitution on the triazole ring itself is not commonly observed. Instead, reactions often occur at substituents attached to the ring. For instance, acylation of 3-amino-1,2,4-triazole can occur at the amino group or at the ring nitrogens depending on the reaction conditions and the nature of the acylating agent. researchgate.net This suggests that for this compound, electrophilic attack would preferentially occur at the nitrogen atoms if a sufficiently strong electrophile is used, but substitution on the carbon atoms of the triazole ring is highly unlikely.

Nucleophilic Substitution Reactions on the Triazole Ring System

The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com The carbon atoms at the C3 and C5 positions are π-deficient and can be targets for nucleophiles, particularly if a good leaving group is present at one of these positions. chemicalbook.com

In the case of this compound, the sulfonic acid group could potentially act as a leaving group under certain conditions, allowing for nucleophilic substitution at the C3 position. However, direct displacement of a sulfonic acid group from an aromatic ring is typically difficult. A more common scenario for nucleophilic substitution on the triazole ring involves the displacement of a halide. For example, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines demonstrates the nucleophilic character of the triazole ring itself, where it acts as a nucleophile. nih.gov

Conversely, studies on related triazole derivatives show that substituents on the triazole ring can be displaced by nucleophiles. For instance, the synthesis of various 1,2,4-triazole derivatives often involves the reaction of a triazole-thiol with an electrophile, which is a form of nucleophilic attack by the sulfur atom. sigmaaldrich.com In a similar vein, if this compound were converted to a sulfonyl chloride derivative, this would create a much better leaving group, facilitating nucleophilic substitution at the C3 position.

A DFT study on the reaction of 4-methyl-1,2,4-triazol-3-thiole with formaldehyde (B43269) showed that nucleophilic attack can occur at the nitrogen atom of the ring, leading to the formation of an N-C bond rather than the expected S-C bond. researchgate.net This highlights the complex reactivity of substituted triazoles where multiple sites can be susceptible to nucleophilic attack.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-chloroquinoline | 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | Nucleophilic aromatic substitution | nih.gov |

| 4-methyl-4H-1,2,4-triazole-3-thiol | ethyl bromoacetate (B1195939) | ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | Nucleophilic substitution (S-alkylation) | sigmaaldrich.com |

| 4-methyl-1,2,4-triazol-3-thiole | formaldehyde | N-hydroxymethyl derivative | Nucleophilic addition/substitution (N-alkylation) | researchgate.net |

Redox Chemistry and Formation of Derivatives

The redox chemistry of this compound can involve both the triazole ring and the sulfonic acid group. The triazole ring, being electron-deficient, is generally resistant to oxidation but can be reduced. The sulfonic acid group, with sulfur in its highest oxidation state (+6), is also generally stable to oxidation but can be involved in reductive processes.

Studies on trisubstituted triazole-linked phenyl derivatives have shown that the triazole moiety can undergo complex, pH-dependent irreversible oxidation processes. nih.gov These processes can lead to the formation of electroactive products which can undergo further reversible oxidation reactions. nih.gov The specific redox potential would be highly dependent on the substituents present on the triazole and phenyl rings.

The formation of sulfonyl-containing triazole derivatives often involves redox reactions. For example, a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper(II) chloride, yields 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov This reaction proceeds through a sequential aerobic copper(II) chloride-catalyzed oxidative sulfonylation. nih.gov This suggests that the formation of the sulfonic acid group on a triazole ring can be achieved through oxidative methods. Conversely, the sulfonic acid group could potentially be reduced to a sulfinic acid or a thiol under strong reducing conditions, although such reactions are not commonly reported for triazole sulfonic acids.

Addition Reactions (e.g., Bisulfite Adduct Formation)

Addition reactions to the triazole ring of this compound are not expected to be favorable due to the aromatic nature of the ring. Aromatic systems tend to undergo substitution rather than addition to preserve the stabilizing aromaticity.

However, the concept of bisulfite addition is well-known for carbonyl compounds, where it forms a crystalline adduct. youtube.com A patent describes the use of aldehyde-sodium bisulfite adducts to prepare 4-aryl-NH-1,2,3-triazoles, highlighting the utility of bisulfite adducts in triazole synthesis. google.com While this does not describe a direct addition of bisulfite to the triazole ring, it shows a synthetic connection between bisulfite chemistry and triazoles.

It is conceivable that under certain conditions, particularly photochemical, addition reactions to the triazole ring might be possible. For example, photochemical reactions of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of 1,2,4-triazoles via a series of addition and cycloaddition steps. rsc.org However, for a pre-formed aromatic triazole like this compound, such addition reactions would require overcoming a significant energy barrier to disrupt the aromatic system.

Reaction Kinetics and Detailed Reaction Pathway Analysis

A notable example is the DFT study of the reaction between 4-methyl-1,2,4-triazol-3-thiole and formaldehyde. researchgate.net This study investigated two competing reaction pathways: nucleophilic attack by the sulfur atom to form an S-C bond, and attack by a ring nitrogen to form an N-C bond. The calculations revealed that the reaction leading to the N-C bond formation proceeds through a cyclic transition state involving a solvent molecule and has a lower activation energy (Gibbs free activation energy of only 2 kcal/mol) compared to the S-C bond formation pathway (approximately 5 kcal/mol higher). researchgate.net This type of detailed analysis highlights the importance of considering subtle electronic and steric effects, as well as the role of the solvent, in determining the outcome of reactions involving substituted triazoles.

| Reaction Pathway | Product Type | Gibbs Free Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Attack by ring nitrogen | N-C bond formation | ~2 | researchgate.net |

| Attack by sulfur atom | S-C bond formation | ~7 | researchgate.net |

Such computational approaches would be invaluable for predicting the reactivity of this compound in various reactions, guiding synthetic efforts, and understanding its chemical behavior at a molecular level.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, a combination of ¹H, ¹³C, and 2D NMR techniques would provide an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the triazole ring proton.

N-Methyl Protons (N-CH₃): This signal would appear as a sharp singlet, integrating to three protons. The chemical shift is anticipated to be in the range of 3.5-4.0 ppm. The electron-withdrawing nature of the triazole ring to which the methyl group is attached would shift this signal downfield compared to a simple alkyl amine. In various 4-methyl-4H-1,2,4-triazole derivatives, this methyl signal is consistently observed in this region. nih.gov

Triazole Ring Proton (C-H): A singlet corresponding to the single proton at the C-5 position of the triazole ring is expected. Its chemical shift would likely be significantly downfield, in the region of 8.0-9.0 ppm. This is due to the aromatic character of the heterocyclic ring and the deshielding effect of the adjacent nitrogen atoms.

Sulfonic Acid Proton (SO₃H): The acidic proton of the sulfonic acid group is highly labile. It would likely appear as a broad singlet at a chemical shift greater than 10 ppm. Its position and visibility can be highly dependent on the solvent used (e.g., DMSO-d₆ vs. D₂O, where it would exchange and disappear) and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

| C₅-H | 8.0 - 9.0 | Singlet (s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon atoms in the molecule.

N-Methyl Carbon (N-CH₃): This carbon signal is expected to appear in the upfield region of the spectrum, typically between 30-40 ppm.

Triazole Ring Carbons (C-3 and C-5): The two carbon atoms of the triazole ring would appear at distinct downfield chemical shifts due to their different chemical environments. The C-3 carbon, being directly attached to the highly electron-withdrawing sulfonic acid group, is expected to be the most deshielded, appearing in the range of 155-165 ppm. The C-5 carbon, attached to a proton, would likely appear slightly more upfield, in the range of 140-150 ppm. In related 1,2,4-triazole (B32235) structures, the ring carbons are consistently found in these downfield regions. ufv.brresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 30 - 40 |

| C-5 | 140 - 150 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To confirm the assignments from 1D NMR, two-dimensional techniques would be invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons they are directly attached to. It would definitively link the ¹H signal at ~8.0-9.0 ppm to the ¹³C signal at ~140-150 ppm (C-5) and the ¹H signal at ~3.5-4.0 ppm to the ¹³C signal at ~30-40 ppm (N-CH₃).

Infrared (IR) Spectroscopy for Vibrational Analysis

The IR spectrum provides critical information about the functional groups present in a molecule. For this compound, the key vibrational bands would be associated with the O-H, C-H, C=N, N-N, and S=O bonds.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ for the sulfonic acid O-H group, often obscuring other signals in this area.

C-H Stretch: Aromatic C-H stretching from the triazole ring would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the fingerprint region, typically between 1650-1450 cm⁻¹.

S=O Stretches: The sulfonic acid group is characterized by strong and distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are typically found at approximately 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric).

S-O Stretch: The S-O single bond stretch would appear in the 1000-750 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂-OH | O-H Stretch | 3200 - 2500 | Strong, Broad |

| C₅-H | C-H Stretch | 3100 - 3000 | Medium |

| N-CH₃ | C-H Stretch | <3000 | Medium |

| Triazole Ring | C=N, N=N Stretch | 1650 - 1450 | Medium-Strong |

| SO₃H | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| SO₃H | S=O Symmetric Stretch | 1180 - 1140 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 4-methyl-4H-1,2,4-triazole ring is an aromatic heterocycle and is expected to exhibit absorption in the UV region. The primary electronic transitions would likely be π → π* transitions associated with the conjugated system of the triazole ring. A maximum absorption wavelength (λ_max) is predicted to be in the range of 200-250 nm. The presence of the sulfonic acid group, a non-chromophoric auxochrome, is not expected to significantly shift the λ_max compared to the parent 4-methyl-4H-1,2,4-triazole. Studies on similarly substituted triazoles show absorptions in this deep UV range. nih.gov

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation patterns. The molecular formula of this compound is C₃H₅N₃O₃S, with a calculated molecular weight of approximately 163.16 g/mol . scbt.com

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value of 163.

Protonated Molecule [M+H]⁺: Using soft ionization techniques like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z 164.

Key Fragmentation Pathways: The molecule would be expected to fragment through characteristic pathways. Common losses would include the loss of the sulfonic acid group (SO₃H, 81 Da) or sulfur trioxide (SO₃, 80 Da). Fragmentation of the triazole ring itself is also a likely pathway. The fragmentation of related 1,2,4-triazole structures often involves cleavage of the ring system. zsmu.edu.ua

Table 4: Predicted Mass Spectrometry Peaks for this compound

| Ion | m/z (Predicted) | Technique |

|---|---|---|

| [M]⁺ | 163 | EI |

| [M+H]⁺ | 164 | ESI |

| [M-SO₃]⁺ | 83 | EI / ESI-MS/MS |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound.

Research Findings on Related Structures:

Although a specific crystal structure for this compound is not prominently available in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives, particularly those containing sulfur at the 3-position, such as thiols and thiones. These structures serve as excellent models for predicting the solid-state characteristics of the sulfonic acid analog.

For instance, the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione has been determined, revealing key structural features of the 4-methyl-4H-1,2,4-triazole moiety. researchgate.netresearchgate.net In this compound, the triazole ring is essentially planar, and the packing in the crystal is dictated by a network of intermolecular interactions. researchgate.netresearchgate.net Studies on silver(I) complexes with 4-amino-4H-1,2,4-triazole further demonstrate the coordinating ability of the triazole ring nitrogens (N1 and N2), a feature that would also influence the packing of the sulfonic acid derivative. mdpi.com

The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor. Therefore, it is anticipated that the crystal structure of this compound would be heavily influenced by extensive hydrogen bonding networks. These would likely involve the acidic proton of the sulfonic acid group and the nitrogen atoms of the triazole ring, as well as the sulfonyl oxygen atoms, leading to a highly organized and stable crystal lattice. The zwitterionic form, with the sulfonic acid proton transferred to a triazole nitrogen, is also a strong possibility in the solid state.

Interactive Data Table: Crystallographic Data for a Related Triazole Derivative

The table below presents crystallographic data for a published derivative containing the 4-methyl-4H-1,2,4-triazole core, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value for C₈H₁₂N₆S₂ |

| Chemical Formula | C₈H₁₂N₆S₂ |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 21.802(4) |

| b (Å) | 8.821(2) |

| c (Å) | 12.676(4) |

| Volume (ų) | 2437.8 |

| Z (Formula units/cell) | 8 |

| Temperature (K) | 293 |

| R-factor (Rgt(F)) | 0.039 |

| wR-factor (wRref(F²)) | 0.104 |

| Data for 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione. researchgate.netresearchgate.net |

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond X-ray diffraction, a suite of other spectroscopic methods is essential for a full structural and electronic characterization, particularly for confirming the structure in solution and for analyzing non-crystalline samples.

Research Findings and Expected Data:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound (C₃H₅N₃O₃S) by providing a highly accurate mass measurement (calculated [M+H]⁺: 164.0073). scbt.comnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments would yield valuable structural information, with expected cleavages at the C-S bond and fragmentation of the triazole ring itself.

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy provides insight into the functional groups present in the molecule. For the target compound, characteristic strong stretching vibrations for the S=O and O-H bonds of the sulfonic acid group would be expected in both IR and Raman spectra. The C=N and N-N stretching modes of the triazole ring would also be present. researchgate.net Surface-Enhanced Raman Scattering (SERS) has been effectively used to study the adsorption of the related 4-methyl-4H-1,2,4-triazole-3-thiol on silver surfaces, indicating that SERS could be a powerful tool for studying the interaction of the sulfonic acid derivative with metal surfaces. researchgate.netscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a signal for the N-methyl group (around 3-4 ppm) and a signal for the C5-H proton on the triazole ring (likely downfield, >8 ppm). chemicalbook.com The acidic proton of the sulfonic acid group would be observable, though its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, and the two carbons of the triazole ring (C3 and C5). The C3 carbon, being attached to the electron-withdrawing sulfonic acid group, would be significantly shifted downfield compared to the C5 carbon. mdpi.com

Solid-State NMR (ssNMR): For a crystalline or amorphous solid sample, ssNMR would be invaluable. It can provide information on the local environment of the carbon and nitrogen atoms, helping to determine if the compound exists in a zwitterionic form in the solid state and to probe the intermolecular hydrogen bonding interactions.

Interactive Data Table: Spectroscopic Techniques for Characterizing Triazole Systems

This table summarizes the application of various spectroscopic techniques to the analysis of 4-methyl-4H-1,2,4-triazole derivatives and the expected information they would provide for the sulfonic acid analog.

| Technique | Analyte | Key Findings / Expected Information |

| Mass Spectrometry | 4-methyl-4H-1,2,4-triazole derivatives | Provides molecular weight and fragmentation patterns for structural confirmation. researchgate.netnih.gov For the sulfonic acid, this would confirm the elemental composition. |

| Raman/SERS | 4-methyl-4H-1,2,4-triazole-3-thiol | Identifies vibrational modes and surface interactions. researchgate.net For the sulfonic acid, this would reveal characteristic SO₃H group vibrations. |

| ¹H and ¹³C NMR | Various 1,2,4-triazole derivatives | Confirms the solution-state structure by identifying the chemical environments of protons and carbons. chemicalbook.commdpi.com |

| FT-IR | 4-amino-4H-1,2,4-triazole complexes | Shows shifts in vibrational frequencies upon coordination to a metal center. mdpi.com For the sulfonic acid, it would confirm the presence of key functional groups. |

Theoretical and Computational Chemistry of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. researchgate.netresearchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a suitable basis set like 6-311++G(d,p), provide reliable predictions of molecular geometry, vibrational frequencies, and electronic characteristics. irjweb.comresearchgate.net These theoretical investigations are crucial for understanding the molecule's behavior at a quantum level, correlating its structure with its chemical properties. researchgate.net Studies on analogous compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have demonstrated the accuracy of DFT in predicting stable tautomeric forms and molecular geometries, which closely align with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the intramolecular charge transfer (ICT) characteristics of a compound. researchgate.netnih.gov

A smaller energy gap generally implies higher chemical reactivity and greater potential for intramolecular charge transfer, which is significant for applications in areas like nonlinear optics. researchgate.netnih.gov For 4-methyl-4H-1,2,4-triazole-3-sulfonic acid, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the sulfur atom, while the LUMO would likely be distributed across the triazole ring and the electronegative oxygen atoms of the sulfonic acid group. researchgate.netnih.gov This distribution facilitates charge transfer from the ring system to the substituent. researchgate.net Theoretical calculations on related triazole structures provide representative values for these electronic parameters. researchgate.netnih.govresearchgate.net

Table 1: Calculated FMO Properties of a Representative Triazole System

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.2 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.7 eV |

Note: Values are representative and based on DFT calculations performed on analogous 1,2,4-triazole derivatives. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net

For this compound, the MEP map would show distinct regions of varying electrostatic potential.

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonic acid group and the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the sulfonic acid group and the hydrogen atoms of the methyl group. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electronic structure by studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

Table 2: Representative NBO Second-Order Perturbation Analysis for a Triazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C5-N4) | 25.8 |

| LP (O) from SO3H | σ* (S-C3) | 5.2 |

| π (C5-N1) | π* (N2-C3) | 20.1 |

Note: Values are representative, derived from NBO analyses of structurally similar 1,2,4-triazole derivatives. Donor/acceptor labels are illustrative.

The distribution of electronic charge on the atoms of a molecule is fundamental to its reactivity. researchgate.net DFT calculations can determine the partial charges on each atom (e.g., using Mulliken or NBO population analysis), identifying the nucleophilic and electrophilic centers within the molecule. irjweb.comresearchgate.net For this compound, the oxygen and nitrogen atoms are expected to carry negative charges, making them nucleophilic sites, while the sulfur, carbon, and hydrogen atoms would likely bear positive charges, acting as electrophilic sites. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. (ω = μ² / 2η)

These indices provide a quantitative framework for comparing the reactivity of different molecules. irjweb.com

Table 3: Calculated Global Reactivity Descriptors for a Representative Triazole System

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.35 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 3.32 |

Note: Values are calculated from the representative FMO energies in Table 1. irjweb.com

Computational methods are essential for predicting the nonlinear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. researchgate.netbohrium.com The key parameters are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net Molecules with significant NLO response typically feature a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov

The 1,2,4-triazole ring system can act as part of a conjugated bridge in NLO materials. nih.govresearchgate.net DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. The average linear polarizability and the total first hyperpolarizability are often reported as key indicators of NLO activity. nih.govresearchgate.net Studies on substituted triazoles have shown that they can possess significant NLO properties, with calculated values indicating their potential for use in advanced optical materials. nih.govresearchgate.net

Table 4: Predicted NLO Properties of a Representative Substituted Triazole

| Property | Calculated Value |

|---|---|

| Linear Polarizability (α) | 4.2 x 10-23 esu |

| First Hyperpolarizability (β) | 6.3 x 10-30 esu |

Note: Values are representative and based on DFT calculations for NLO-active 1,2,4-triazole derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, solvation effects, and intermolecular interactions in a more realistic, dynamic context. frontiersin.orgnih.gov

For this compound, MD simulations could be employed to:

Study Solvation: Simulate the molecule in an aqueous environment to understand how water molecules arrange around the polar sulfonic acid group and the triazole ring, and to analyze the stability of hydrogen bond networks.

Investigate Binding Mechanisms: If the molecule is being studied as a potential ligand for a biological target (e.g., an enzyme), MD simulations can explore its binding pathway into the active site, the stability of the resulting complex, and the key interactions (like hydrogen bonds or π-π stacking) that stabilize the binding. frontiersin.orgnih.gov Studies on other triazole-based inhibitors have successfully used MD to elucidate binding modes with target proteins. frontiersin.orgnih.gov

The force field parameters required for the simulation, which define the potential energy of the system, can be derived from quantum mechanical calculations. frontiersin.org The insights gained from MD are complementary to DFT results and are crucial for understanding the molecule's behavior in complex biological or chemical systems. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-4H-1,2,4-triazole-3-thiol |

| 1,2,4-triazole |

| anastrozole |

| letrozole |

| alprazolam |

| prothioconazole |

| fluconazole |

| itraconazole |

| voriconazole |

| posaconazole |

| paclobutrazol |

Adsorption Behavior Simulation on Metal Surfaces

Simulations of the adsorption behavior of this compound on various metal surfaces are crucial for understanding its potential applications, particularly in the field of corrosion inhibition. While direct studies on this specific sulfonic acid derivative are limited, extensive research on similar triazole compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, provides a strong basis for predicting its behavior. nih.gov

Monte Carlo simulations are a powerful tool for exploring the possible adsorption configurations of the molecule on a metal surface, such as iron or copper. nih.gov These simulations predict the most stable adsorption sites and the orientation of the molecule. It is anticipated that this compound would adsorb on a metal surface through the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonic acid group. The triazole ring can lie parallel to the surface, maximizing the interaction of its π-electrons with the metal's d-orbitals.

Density Functional Theory (DFT) calculations with periodic boundary conditions can provide more accurate adsorption energies. nih.gov These calculations can determine the strength of the bonds formed between the molecule and the metal surface atoms. For related triazole derivatives, studies have shown that the adsorption process is often spontaneous, indicating a strong affinity of the triazole ring for metal surfaces. nih.gov The presence of the sulfonic acid group is expected to enhance this adsorption due to the strong coordinating ability of the sulfonate oxygen atoms.

The following table summarizes the key computational parameters often derived from these simulations for related triazole compounds, which would be applicable to the study of this compound.

| Parameter | Description | Significance |

| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto the metal surface. | A more negative value indicates stronger and more stable adsorption. |

| Binding Energy | The energy required to separate the adsorbed molecule from the metal surface. | A higher value suggests a more durable protective layer. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Helps in identifying the nature of the bonds formed (chemisorption vs. physisorption). |

These simulations are fundamental in designing new and more effective corrosion inhibitors, where the molecule forms a protective layer on the metal surface, preventing corrosive agents from reaching it. acs.org

Intermolecular Interaction Modeling

The modeling of intermolecular interactions is essential for understanding the behavior of this compound in condensed phases, such as in solution or in a crystalline state. These interactions govern properties like solubility, melting point, and biological activity.

Molecular dynamics simulations can be employed to study the interactions of this compound with solvent molecules, such as water. nih.govresearchgate.net These simulations would likely reveal strong hydrogen bonding between the sulfonic acid group's hydrogen and oxygen atoms and the surrounding water molecules. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. mjcce.org.mkresearchgate.net

A theoretical study on the hydrogen-bonding interactions of a similar molecule, 4H-1,2,4-triazole-3,5-diamine, with water and DMSO revealed that the interactions with water were significantly stronger. mjcce.org.mk This suggests that this compound would be highly soluble in polar protic solvents.

The table below outlines the types of intermolecular interactions expected for this compound.

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Sulfonic acid group (-SO3H), Triazole nitrogen atoms |

| π-π Stacking | Non-covalent interaction between aromatic rings. | 1,2,4-Triazole ring |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Understanding these interactions is critical for predicting the compound's physical properties and its behavior in various chemical and biological systems.

Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and reactivity of this compound. researchgate.net These calculations provide a deep understanding of the molecule's behavior in chemical reactions and its potential applications.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. A low HOMO-LUMO energy gap is often associated with high chemical reactivity. growingscience.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For triazole derivatives, the HOMO is often localized on the triazole ring and the sulfur atom (in thiol derivatives), while the LUMO is distributed over the ring system. nih.gov

The electrostatic potential map of the molecule can identify the electron-rich and electron-poor regions. For this compound, the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the triazole ring are expected to be electron-rich (nucleophilic), while the hydrogen atom of the sulfonic acid group and parts of the triazole ring will be electron-poor (electrophilic).

DFT can also be used to calculate various reactivity descriptors, as shown in the table below.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a higher value suggests higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These calculations are instrumental in predicting the reaction mechanisms, such as in the synthesis of new derivatives or in understanding its role as a catalyst or corrosion inhibitor. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By applying TD-DFT to this compound, one can simulate its UV-Vis spectrum and understand the nature of its electronic transitions.

The calculations would provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can then be compared with experimental data, if available, to validate the computational model. mdpi.com

The analysis of the molecular orbitals involved in these transitions can reveal their nature, such as n → π* or π → π* transitions. elifesciences.org For triazole derivatives, the low-energy transitions are often dominated by π → π* transitions within the triazole ring. The presence of the sulfonic acid group may introduce additional n → π* transitions involving the lone pairs of the oxygen atoms.

A typical output from a TD-DFT calculation for a molecule like this compound would include the data presented in the following table.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | E1 | λ1 | f1 | e.g., HOMO -> LUMO |

| S2 | E2 | λ2 | f2 | e.g., HOMO-1 -> LUMO |

| S3 | E3 | λ3 | f3 | e.g., HOMO -> LUMO+1 |

This information is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the electronic absorption properties of the material are of paramount importance. nih.govyoutube.com

Atoms in Molecules (AIM) Theory Applications for Intramolecular Bonding

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize its chemical bonds. Applying AIM theory to this compound can offer deep insights into the nature of its intramolecular bonds.

The AIM analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can classify the bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, AIM analysis would be expected to reveal the following:

Covalent Bonds: The C-N, C-S, S-O, N-N, and C-H bonds within the molecule would be characterized by a high electron density and a negative Laplacian at the BCP, indicative of shared interactions.

Polar Covalent Bonds: The S-O and C-S bonds would show characteristics of polar covalent bonds due to the difference in electronegativity between the atoms.

Intramolecular Hydrogen Bonds: It is possible that weak intramolecular hydrogen bonds could exist, for instance, between the sulfonic acid hydrogen and a nitrogen atom of the triazole ring, which would be identified by a BCP with low electron density and a positive Laplacian.

The table below summarizes the key AIM parameters and their interpretation.

| AIM Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |

| Electron Density (ρ) | High | Low |

| Laplacian of Electron Density (∇²ρ) | Negative | Positive |

| Total Energy Density (H(r)) | Negative | Slightly positive or negative |

This detailed bonding analysis complements the molecular orbital picture and provides a more complete understanding of the molecule's structure and stability.

Conformational Analysis and Tautomeric Equilibrium Studies

Computational chemistry is an essential tool for studying the conformational landscape and tautomeric equilibria of molecules like this compound. scbt.comresearchgate.net The molecule can exist in different spatial arrangements (conformers) due to rotation around single bonds, and as different structural isomers (tautomers) that differ in the position of a proton.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-S bond and the S-O bonds of the sulfonic acid group. By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, computational methods can identify the low-energy conformers and the energy barriers between them.

Tautomeric Equilibrium: The 1,2,4-triazole ring system can exhibit tautomerism. While the methyl group at the N4 position fixes the tautomeric form of the ring itself in this specific case, the sulfonic acid group can potentially exist in different tautomeric forms, although the sulfonic acid form (-SO3H) is overwhelmingly stable compared to other potential arrangements. More relevant for related triazoles is the thione-thiol tautomerism in triazole-thiones. For the sulfonic acid, protonation of the triazole ring could lead to different tautomeric cations.

DFT calculations can be used to determine the relative energies of the different tautomers and conformers in the gas phase and in solution (using a continuum solvent model). researchgate.net The calculated relative energies can then be used to predict the equilibrium populations of each species using the Boltzmann distribution.

The following table outlines the likely focus of conformational and tautomeric studies for this molecule.

| Study Type | Focus | Computational Method | Expected Outcome |

| Conformational Analysis | Rotation around the C-S bond | Potential Energy Surface Scan | Identification of stable conformers and rotational barriers |

| Tautomeric Equilibrium | Protonation sites on the triazole ring | Relative energy calculations of protonated species | Determination of the most stable protonated form |

These studies are fundamental for understanding the structure-property relationships of this compound and for predicting its behavior in different environments. nih.govresearchgate.net

Research Applications and Functionalization Strategies of 4 Methyl 4h 1,2,4 Triazole 3 Sulfonic Acid Derivatives

Corrosion Inhibition Studies

Derivatives of 1,2,4-triazole (B32235) are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in aggressive acidic media. nih.govroyalsocietypublishing.orgnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and, in many derivatives, sulfur) and π-electrons in the triazole ring, which facilitate adsorption onto metal surfaces. nih.gov This adsorption forms a protective barrier that shields the metal from the corrosive environment. nih.govnih.gov

The performance of triazole derivatives as corrosion inhibitors has been extensively studied in acidic environments, which are common in industrial processes like acid pickling, cleaning, and oil and gas exploration. nih.govmdpi.com Specifically, 4-methyl-4H-1,2,4-triazole-3-thiol, a closely related thiol derivative of the subject compound, has been investigated as a corrosion inhibitor for mild steel in 0.1 M sulfuric acid solution. frontiersin.orgnih.gov Studies show that such compounds effectively reduce the corrosion rate of steel in H₂SO₄ solutions. nih.govmdpi.comfrontiersin.org

Research on 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) in 0.5M H₂SO₄ demonstrated that inhibition efficiency increases with the inhibitor's concentration, reaching a maximum of 91.6% at a concentration of 0.5 mM. researchgate.net Similarly, studies on other triazole derivatives in sulfuric and hydrochloric acid have consistently shown high protection efficiencies, often exceeding 90%. royalsocietypublishing.orgnih.govrsc.org The formation of a protective film by these inhibitors on the steel surface is a key factor in their performance. mdpi.comresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Select 1,2,4-Triazole Derivatives in Acidic Media

The primary mechanism by which triazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive solution. nih.govroyalsocietypublishing.org This adsorption process can be classified as either physisorption, chemisorption, or a mixture of both. nih.govrsc.org Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.govnih.gov

The type of adsorption is often inferred from the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, whereas values around or more negative than -40 kJ/mol suggest chemisorption. nih.govnih.gov For several triazole derivatives, calculated ΔG°ads values fall in a range that indicates a mixed mode of adsorption, with chemisorption often being the predominant mechanism. nih.govrsc.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netrsc.orgresearchgate.net The nitrogen and sulfur atoms in the triazole ring act as active adsorption centers, donating lone-pair electrons to the vacant d-orbitals of iron atoms, thus strengthening the adsorption bond. nih.gov

Electrochemical techniques are crucial for characterizing the anticorrosive properties of 1,2,4-triazole derivatives. sigmaaldrich.com Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most commonly used methods. frontiersin.orgresearchgate.netresearchgate.net

PDP studies reveal the effect of the inhibitor on both the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions. frontiersin.org Triazole derivatives are often classified as mixed-type inhibitors, meaning they suppress both reactions. frontiersin.orgresearchgate.netrsc.org This is observed as a decrease in the corrosion current density (icorr) in the presence of the inhibitor. frontiersin.org

EIS measurements provide insights into the properties of the inhibitor film at the metal-solution interface. royalsocietypublishing.org In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. royalsocietypublishing.org An increase in Rct signifies a slowing of the corrosion process, as the surface is blocked by the adsorbed inhibitor molecules. royalsocietypublishing.org The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor at the metal surface. royalsocietypublishing.org

Medicinal Chemistry and Biological Target Interactions